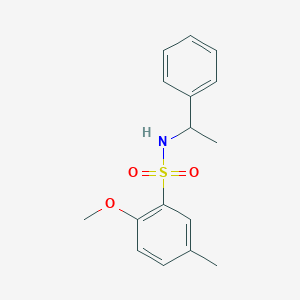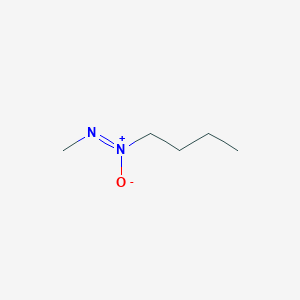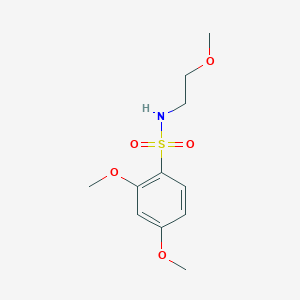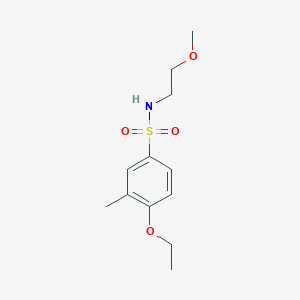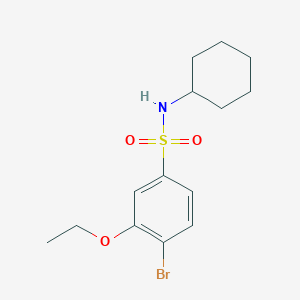
4-bromo-N-cyclohexyl-3-ethoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-cyclohexyl-3-ethoxybenzenesulfonamide, commonly known as BCE, is a chemical compound that has gained significant attention in the field of medicinal chemistry. BCE is a sulfonamide-based compound that has shown promising results in various scientific studies, particularly in the field of cancer research.
Mecanismo De Acción
BCE inhibits the activity of CAIX by binding to the active site of the protein. The binding of BCE to CAIX results in a conformational change in the protein, which ultimately leads to the inhibition of its activity. The inhibition of CAIX activity leads to a decrease in the pH of the cancer cell microenvironment, which results in the death of cancer cells.
Biochemical and physiological effects:
BCE has been shown to have a significant impact on the biochemical and physiological processes of cancer cells. BCE inhibits the activity of CAIX, which leads to a decrease in the pH of the cancer cell microenvironment. The decrease in pH ultimately results in the death of cancer cells. BCE has also been shown to have a minimal impact on normal cells, which makes it a promising candidate for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BCE has several advantages for lab experiments. BCE is relatively easy to synthesize, and high yields can be achieved. BCE has also been shown to have a minimal impact on normal cells, which makes it a promising candidate for cancer treatment. However, there are also some limitations to using BCE in lab experiments. BCE has a short half-life, which makes it difficult to administer in vivo. Additionally, BCE has poor solubility in water, which can make it challenging to work with in lab experiments.
Direcciones Futuras
There are several future directions for the use of BCE in cancer treatment. One potential direction is the development of prodrugs of BCE that have improved pharmacokinetics and solubility. Another direction is the use of BCE in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, there is potential for the use of BCE in the treatment of other diseases, such as osteoporosis or glaucoma.
Conclusion:
In conclusion, BCE is a promising compound that has shown potential in the field of cancer research. BCE inhibits the activity of CAIX, which leads to a decrease in the pH of the cancer cell microenvironment and ultimately results in the death of cancer cells. BCE has several advantages for lab experiments, including ease of synthesis and minimal impact on normal cells. However, there are also some limitations to using BCE in lab experiments, such as its short half-life and poor solubility in water. Despite these limitations, there are several future directions for the use of BCE in cancer treatment and other diseases.
Métodos De Síntesis
The synthesis of BCE involves the reaction between 4-bromo-3-nitrobenzenesulfonamide and cyclohexylamine in the presence of ethanol and sodium ethoxide. The reaction results in the formation of BCE, which is a white crystalline solid. The synthesis method is relatively simple and has been optimized to achieve high yields of BCE.
Aplicaciones Científicas De Investigación
BCE has been extensively studied for its potential use in cancer treatment. BCE has been shown to inhibit the growth of various cancer cells, including breast cancer, prostate cancer, and lung cancer. BCE works by inhibiting the activity of carbonic anhydrase IX (CAIX), which is a protein that is overexpressed in cancer cells. Inhibition of CAIX activity leads to a decrease in the pH of the cancer cell microenvironment, which ultimately results in the death of cancer cells.
Propiedades
Nombre del producto |
4-bromo-N-cyclohexyl-3-ethoxybenzenesulfonamide |
|---|---|
Fórmula molecular |
C14H20BrNO3S |
Peso molecular |
362.28 g/mol |
Nombre IUPAC |
4-bromo-N-cyclohexyl-3-ethoxybenzenesulfonamide |
InChI |
InChI=1S/C14H20BrNO3S/c1-2-19-14-10-12(8-9-13(14)15)20(17,18)16-11-6-4-3-5-7-11/h8-11,16H,2-7H2,1H3 |
Clave InChI |
LGDCNOVINSUSOH-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NC2CCCCC2)Br |
SMILES canónico |
CCOC1=C(C=CC(=C1)S(=O)(=O)NC2CCCCC2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-[(4-fluoro-3-methoxyphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B224865.png)
![N-[2-(1-adamantyloxy)ethyl]-5-chloro-2-methoxybenzenesulfonamide](/img/structure/B224868.png)
![N-[2-(1-Adamantyloxy)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide](/img/structure/B224873.png)
![N-[2-(1-adamantyloxy)ethyl]-3,4-dichloro-2-methoxybenzenesulfonamide](/img/structure/B224875.png)
